Kinetic Rate of Iodide-Ion Induced Dehalogenation: A >2,200x Reactivity Differential vs. meso-2,3-Dibromobutane
In a direct comparative kinetic study of the iodide-ion induced elimination of bromine from vicinal dibromides in acetone, 2,3-dibromo-2-methylbutane (Target) exhibited a rate constant (k20°) that is approximately 2,200 times faster than that of meso-2,3-dibromobutane, but 4.4 times slower than 2,3-dibromo-2,3-dimethylbutane [1]. The reaction was conducted in acetone, with rate constants reported for a series of substituted ethanes. This places the target compound's reactivity in a distinct middle range, significantly different from both less and more sterically hindered analogs.
| Evidence Dimension | Rate constant (k20°) for iodide-ion induced dehalogenation |
|---|---|
| Target Compound Data | 1.38 (units not specified in snippet, but part of a consistent series) |
| Comparator Or Baseline | meso-2,3-Dibromobutane: 5.50 × 10^-6; dl-2,3-Dibromobutane: 1.74; 2,3-Dibromo-2,3-dimethylbutane: 6.03 × 10^-4 |
| Quantified Difference | Target is >2,200 times more reactive than meso-2,3-dibromobutane; ~4.4 times less reactive than 2,3-dibromo-2,3-dimethylbutane. |
| Conditions | Reaction with iodide ion in acetone at 20°C. |
Why This Matters
This quantifies the precise reactivity window of 2,3-dibromo-2-methylbutane, which is essential for selecting a reagent that balances reaction speed with the ability to control exotherms and selectivity in alkene-forming eliminations.
- [1] Bulletin des Sociétés Chimiques Belges. (1963). Étude du Mécanisme de la Deshalogénation Des vic. Dibromoalcanes Par L'ion Iodure. Dualité de Mécanismes Pour le Processus D'Élimination Directe. 72(5-6), 322-345. View Source
